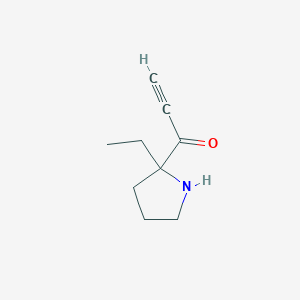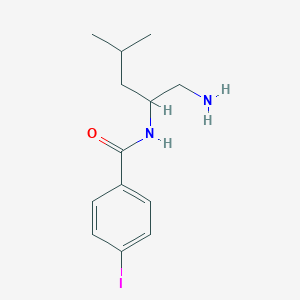
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is a chemical compound with a complex structure that includes an amino group, a methylpentane chain, and an iodinated benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group into the methylpentane chain. This can be achieved through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Iodination of Benzamide: The benzamide group is iodinated using iodine or an iodine-containing reagent under specific conditions, such as the presence of a catalyst or an oxidizing agent.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the amino-methylpentane intermediate. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodinated benzamide group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, or halides under conditions like heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.
科学研究应用
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-amino-4-methylpentan-2-yl)-2-naphthalen-1-ylacetamide
- N-(1-amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
Uniqueness
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is unique due to its iodinated benzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C13H19IN2O |
|---|---|
分子量 |
346.21 g/mol |
IUPAC 名称 |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,17) |
InChI 键 |
FCVXXEABMRFGGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CN)NC(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


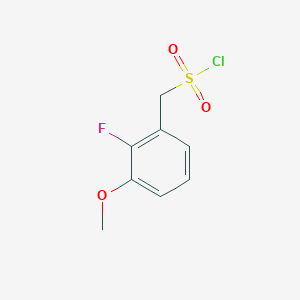
![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)
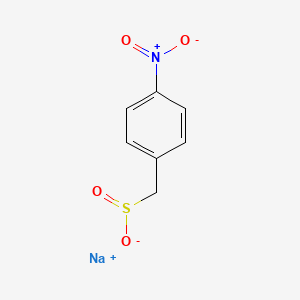
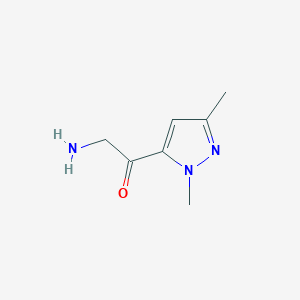
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
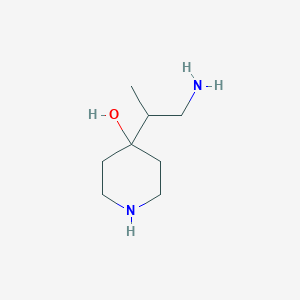
![4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13188502.png)
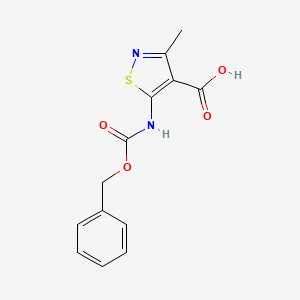
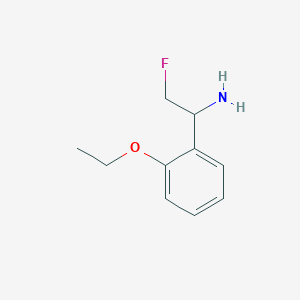
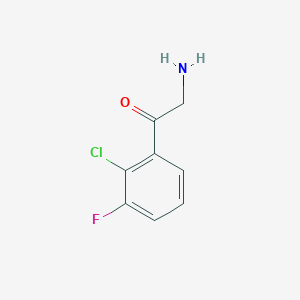
![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
